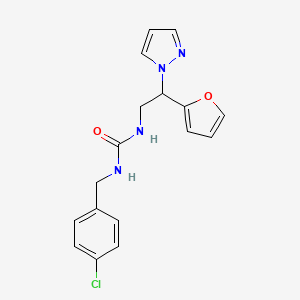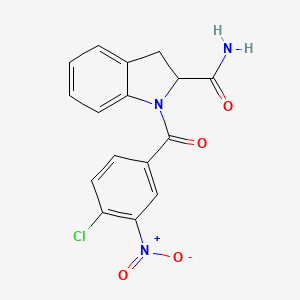
2,4-Dibromo-3-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3-fluoropyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and one fluorine atom on the pyridine ring
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property might influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in these biochemical pathways.
Pharmacokinetics
The presence of fluorine atoms in the compound could potentially enhance its bioavailability, as fluorine-containing substituents are commonly incorporated into various pharmaceuticals .
Result of Action
Given the compound’s potential use in the synthesis of biologically active compounds , it may have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-3-fluoropyridine. For instance, the compound’s reactivity may be influenced by conditions such as temperature and pH . Additionally, the presence of other substances in the environment could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Cellular Effects
Fluoropyridines have been used as potential imaging agents for various biological applications , suggesting that they may have significant effects on cellular processes.
Molecular Mechanism
Fluoropyridines are known to have strong electron-withdrawing substituents in the aromatic ring , which could influence their interactions with biomolecules and their effects on gene expression.
Metabolic Pathways
Fluoropyridines are often incorporated into carbocyclic aromatic rings, suggesting that they may interact with enzymes or cofactors involved in these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 3-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and solvent conditions to ensure selective bromination at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Reduction Reactions: Palladium on carbon and hydrogen gas.
Major Products:
- Substituted pyridines with various functional groups.
- Coupled products with aryl or alkyl groups.
- Reduced pyridine derivatives.
Scientific Research Applications
2,4-Dibromo-3-fluoropyridine is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and potential pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
2,4-Dibromo-3-chloropyridine: Similar structure but with chlorine instead of fluorine.
2,4-Dibromo-3-iodopyridine: Similar structure but with iodine instead of fluorine.
2,4-Dibromo-3-methylpyridine: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 2,4-Dibromo-3-fluoropyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chlorinated, iodinated, or methylated analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s behavior in various chemical reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
2,4-dibromo-3-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-2-9-5(7)4(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSOZXWIWDWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(oxan-4-ylsulfanyl)ethyl]cyclobutanecarboxamide](/img/structure/B2853499.png)
![3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide](/img/structure/B2853500.png)
![1-((1R,5S)-8-(2-([1,1'-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2853501.png)
![1-ethyl-5-(2-methoxyphenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2853502.png)
![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2853504.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2853505.png)
![6-imino-7,11-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2853506.png)
![2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2853509.png)



![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853518.png)

